molecular formula C12H16ClNO2 B12085965 ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride CAS No. 327178-34-7

ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Cat. No.: B12085965
CAS No.: 327178-34-7
M. Wt: 241.71 g/mol
InChI Key: VBDYBLKMUZPABV-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in disease pathways .

Properties

CAS No.

327178-34-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13;/h3-6,10-11H,2,7,13H2,1H3;1H

InChI Key

VBDYBLKMUZPABV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1N.Cl

Origin of Product

United States

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